4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes two oxadiazole rings and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2,4-dichlorophenoxyacetohydrazide. The next step involves cyclization with cyanogen bromide to form the oxadiazole ring. Finally, the compound is subjected to further reactions to introduce the second oxadiazole ring and the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Bifenox: An herbicide that also contains a dichlorophenoxy group and is used for weed control.
Triclosan: An antimicrobial agent with a dichlorophenoxy group used in personal care products.
Uniqueness
4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7Cl2N5O3 |
---|---|
Molecular Weight |
328.11 g/mol |
IUPAC Name |
4-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H7Cl2N5O3/c12-5-1-2-7(6(13)3-5)19-4-8-15-11(18-20-8)9-10(14)17-21-16-9/h1-3H,4H2,(H2,14,17) |
InChI Key |
BMNBLHLWBSOGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.